Daclatasvir RRRR Isomer Daclatasvir RRRR Isomer
Brand Name: Vulcanchem
CAS No.: 1417333-58-4
VCID: VC0107146
InChI:
SMILES:
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88

Daclatasvir RRRR Isomer

CAS No.: 1417333-58-4

Cat. No.: VC0107146

Molecular Formula: C₄₀H₅₀N₈O₆

Molecular Weight: 738.88

* For research use only. Not for human or veterinary use.

Daclatasvir RRRR Isomer - 1417333-58-4

Specification

CAS No. 1417333-58-4
Molecular Formula C₄₀H₅₀N₈O₆
Molecular Weight 738.88

Introduction

Chemical Structure and Properties

Daclatasvir RRRR Isomer is characterized by its specific stereochemical configuration, with four R-configured stereocenters that define its three-dimensional structure. The compound is formally known as Dimethyl (2R,2'R)-1,1'-((2R,2'R)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate . This complex structure belongs to the macrocyclic class of drugs, characterized by its large cyclic framework that enhances its pharmacological properties and target specificity.

Physical and Chemical Characteristics

The physical and chemical properties of Daclatasvir RRRR Isomer are critical to understanding its behavior in biological systems and pharmaceutical formulations.

PropertyValueReference
Molecular FormulaC40H50N8O6
Molecular Weight738.9 g/mol
Physical StateSolid
StereochemistryFour R-configured stereocenters
IUPAC NameN-[(2R)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
CAS NumberNot specifically assigned to the RRRR isomer

The compound contains a biphenyl core with two imidazole rings, each connected to a pyrrolidine moiety. This distinctive structure contributes to its specific binding properties and pharmacodynamic profile . The four R-configured stereocenters are crucial for its biological activity, as they position the functional groups in the optimal spatial arrangement for interaction with the target viral proteins.

Development History

Discovery and Synthesis

Daclatasvir was originally developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2015 for use in combination therapies for hepatitis C. The development of the RRRR isomer represents an important milestone in the optimization of daclatasvir's therapeutic properties.

The synthesis of Daclatasvir and its stereoisomers involves complex organic chemistry procedures to ensure the correct stereochemical configuration at each stereocenter. The RRRR isomer, in particular, requires stereoselective synthetic approaches to achieve the desired configuration . The final compound undergoes rigorous purification processes to ensure high stereochemical purity, which is critical for its therapeutic efficacy.

Structure-Activity Relationship

The discovery of Daclatasvir emerged from phenotypic screening efforts that identified leads engaging novel targets in mechanistically unique ways. This approach led to the identification of one of the most potent HCV inhibitors described to date . The specific RRRR stereochemical configuration was found to provide optimal binding to the target viral protein, demonstrating the importance of stereochemistry in drug development.

Research has shown that alterations in the stereochemical configuration can significantly affect the compound's potency and spectrum of activity. The RRRR isomer configuration provides optimal spatial arrangement for interaction with the NS5A protein of the hepatitis C virus, resulting in superior antiviral activity compared to other stereoisomers .

Mechanism of Action

Target Interaction

Daclatasvir RRRR Isomer functions as a potent inhibitor of the NS5A replication complex of the hepatitis C virus . NS5A is a non-structural protein essential for viral replication, and its inhibition effectively prevents viral multiplication. The RRRR configuration allows the compound to bind with high affinity to this protein, disrupting its normal function.

The compound's mechanism involves:

  • Binding to domain I of the NS5A protein

  • Disrupting the formation of the viral replication complex

  • Preventing viral RNA synthesis

  • Inhibiting viral particle assembly and release

This multi-faceted mechanism contributes to the compound's high potency against HCV, with EC50 values in the picomolar to low nanomolar range for various viral genotypes .

Genotype Coverage

One of the remarkable properties of Daclatasvir is its pan-genotypic activity against hepatitis C virus. The RRRR isomer contributes to this broad-spectrum activity, maintaining effectiveness across multiple HCV genotypes. This characteristic makes it particularly valuable in the treatment of hepatitis C, as it can address infections with different viral strains .

HCV GenotypeActivity (EC50)Reference
Genotype 1Low nanomolar range
Genotype 2-6Effective (specific values not provided)

Pharmacological Properties

Pharmacokinetics

While specific pharmacokinetic data exclusively for the RRRR isomer is limited in the provided search results, general information about daclatasvir indicates high plasma protein binding (approximately 99%) . This high binding affinity influences the compound's distribution, metabolism, and elimination profile.

The stereochemical configuration affects the compound's interaction with metabolic enzymes and transporters, potentially influencing its bioavailability and half-life. The RRRR configuration may provide advantages in terms of metabolic stability and target selectivity compared to other stereoisomers.

Resistance Profile

Like other antiviral agents, Daclatasvir RRRR Isomer can face resistance development due to viral mutations. Research has identified specific resistance-associated substitutions in the NS5A region that can reduce the compound's effectiveness . Understanding these resistance patterns is crucial for developing effective combination therapies and treatment strategies.

The clinical implications of resistance highlight the importance of using Daclatasvir RRRR Isomer in combination with other antiviral agents with different mechanisms of action to minimize the risk of treatment failure due to resistance development.

Clinical Applications

Hepatitis C Treatment

Daclatasvir, including its RRRR isomer, has demonstrated significant clinical efficacy in the treatment of chronic hepatitis C infection. When used in combination with other direct-acting antivirals (DAAs), it has shown the ability to achieve high sustained virological response (SVR) rates, effectively curing HCV infection in many patients .

Clinical trials have demonstrated impressive results with Daclatasvir-containing regimens:

StudyTreatment RegimenPatient PopulationSVR RateReference
Phase IIaDaclatasvir + asunaprevirGT-1b infected patients100%
Phase IIaDaclatasvir + asunaprevirGT-1a infected patients (partial)22%
Phase IIDaclatasvir + PEG-IFN-α/RBVVarious doses83% (higher doses) vs. 25% (control)

These results highlight the importance of proper drug selection and combination based on viral genotype and patient characteristics. The stereochemical configuration of Daclatasvir plays a crucial role in these outcomes, with the RRRR isomer contributing to the observed efficacy.

Investigational Uses

Beyond its established role in hepatitis C treatment, research continues to explore potential applications of Daclatasvir RRRR Isomer in other viral infections and diseases. Its unique mechanism of action and pharmacological properties make it an interesting candidate for further investigation in related therapeutic areas.

Structural Variants and Related Compounds

Deuterated Derivatives

An interesting structural variant of Daclatasvir RRRR Isomer is its deuterated form, Daclatasvir RRRR Isomer-d6. This compound incorporates deuterium atoms at specific positions to potentially enhance metabolic stability and pharmacokinetic properties. Deuteration is a recognized strategy in drug development to improve the pharmacological profiles of existing medications by replacing hydrogen atoms with deuterium.

Future Research Directions

Optimization Opportunities

Further research on Daclatasvir RRRR Isomer may focus on several key areas:

  • Enhancement of pharmacokinetic properties through formulation innovations

  • Development of combination therapies to address resistance challenges

  • Exploration of additional therapeutic applications beyond hepatitis C

  • Investigation of structure-activity relationships to develop next-generation compounds with improved properties

Analytical Methods

Several analytical methods have been developed for the characterization and quantification of Daclatasvir and its isomers, which are essential for quality control and research purposes:

  • High-performance liquid chromatography (HPLC) with fluorescence detection

  • Ultra-performance liquid chromatography (UPLC) with diode array detection

  • UPLC coupled with mass spectrometry for impurity profiling

  • Liquid chromatography with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) for degradation product identification

These methods provide valuable tools for the continued research and development of Daclatasvir RRRR Isomer and related compounds.

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